Cas no 518048-05-0 (Raltegravir)

Raltegravir is an antiretroviral agent belonging to the integrase strand transfer inhibitor (INSTI) class, specifically designed to target the HIV-1 integrase enzyme. Its mechanism involves blocking the integration of viral DNA into the host genome, thereby inhibiting viral replication. Raltegravir exhibits high selectivity for the integrase enzyme, minimizing off-target effects. It demonstrates potent activity against both wild-type and multidrug-resistant HIV-1 strains, making it a valuable component in combination therapy. The compound has favorable pharmacokinetic properties, including rapid absorption and moderate protein binding. Its distinct resistance profile further enhances its utility in treatment regimens for HIV-1 infection. Clinical studies support its efficacy and tolerability in diverse patient populations.
Raltegravir structure
Raltegravir structure
Product name:Raltegravir
CAS No:518048-05-0
MF:C20H21FN6O5
MW:444.416347265244
MDL:MFCD10698872
CID:68369
PubChem ID:54671008

Raltegravir Chemical and Physical Properties

Names and Identifiers

    • Raltegravir
    • N-(2-(4-(4-Fluorobenzylcarbamoyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)propan-2-yl)-5-methyl-1,3,4-oxadiazole-2-carboxamide
    • N-((4-Fluorophenyl)methyl)-1,6-dihydro-5-hydroxy-1-methyl-2-(1-methyl-1-(((5-methyl-1,3,4-oxadiazol-2-yl)carbonyl)amino)ethyl)-6-oxo-4-pyrimidinecarboxamide
    • Raltegravir (MK-0518)
    • Raltegravir potassium
    • amp
    • MK 0518
    • MK-0518
    • N-(2-(4-(4-Fluorobenzylcarbamoyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)p
    • 5-Hydroxy-2-[1-[[(5-Methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino]-1-methylethyl]-N-(4-fluorobenzyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide
    • N-(4-Fluorobenzyl)-5-hydroxy-1-methyl-2-[1-methyl-1-[[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino]ethyl]-6-oxo-1,6-dihydropyrimidine-4-carboxamide
    • Isentress
    • MK0518
    • N-(2-(4-((4-fluorobenzyl)carbamoyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)propan-2-yl)-5-methyl-1,3,4-oxadiazole-2-carboxamide
    • 22VKV8053U
    • AK326327
    • DSSTox_CID_28586
    • DSSTox_RID_82857
    • DSSTox_GSID_48660
    • N-((4-Fluorophenyl)methyl)-1,6-dihydro-
    • Raltegravir(R&D)
    • Raltegravir(free base)
    • N-(4-fluorobenzyl)-5-hydroxy-1-methyl-2-(2-(2-methyl-1,3,4-oxadiazole-5-carboxamido)propan-2-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxamide
    • N-((4-Fluorophenyl)methyl)-1,6-dihydro-5-hydroxy-1-methyl-2-(1-methyl-1-(((5-methyl-1,3,4-oxadiazol-2-yl)carbonyl)am
    • BCPP000093
    • raltegravirum
    • RALTEGRAVIR [MART.]
    • NSC-762522
    • N-(2-(4-(4-Fluorobenzylcarbamoyl)-5-OH-1-Me-6-oxo-pyrimidin-2-yl)propan-2-yl)-5-Me-1,3,4-oxadiazole-2-carboxamide
    • N-(2-(4-(4-fluorobenzylcarbamoyl)-5-hydroxy-1-methyl-6-oxo-1, 6-dihydropyrimidin-2-yl)propan-2-yl) -5-methyl-1,3,4-oxadiazole-2- carboxamide
    • UNII-22VKV8053U
    • CHEMBL254316
    • RALTEGRAVIR [VANDF]
    • Tox21_113019_1
    • EN300-120882
    • NCGC00274066-05
    • AS-16992
    • N-(4-fluorobenzyl)-5-hydroxy-1-methyl-2-(1-methyl-1-{[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino}ethyl)-6-oxo-1,6-di hydropyrimidine-4-carboxamide
    • CAS-518048-05-0
    • CCG-269170
    • BCP01394
    • SB20935
    • RALTEGRAVIR [INN]
    • N-(4-fluorobenzyl)-5-hydroxy-1-methyl-2-(2-{[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino}propan-2-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxamide
    • EX-A2147
    • DTXSID2048660
    • N-[1-[4-[(4-fluorophenyl)methylcarbamoyl]-5-hydroxy-1-methyl-6-oxo-pyrimidin-2-yl]-1-methyl-ethyl]-5-methyl-1,3,4-oxadiazole-2-carboxamide
    • BDBM25351
    • J05AX08
    • N-(2-(4-(4-FLUOROBENZYLCARBAMOYL)-5-HYDROXY-1-METHYL-6-OXO-1,6- DIHYDROPYRIMIDIN-2-YL)PROPAN-2-YL)-5-METHYL-1,3,4-OXADIAZOLE-2-CARBOXAMIDE
    • HMS3655B09
    • K-0518
    • N-(4-FLUOROBENZYL)-5-HYDROXY-1-METHYL-2-(1-METHYL-1-(((5-METHYL-1,3,4-OXADIAZOL-2-YL)CARBONYL)AMINO)ETHYL)-6-OXO-1,6-DIHYDROPYRIMIDINE-4-CARBOXAMIDE
    • Raltegravir- Bio-X
    • SW220138-1
    • HSDB 8124
    • CHEBI:82960
    • D06676
    • HY-10353
    • N-[(4-fluorophenyl)methyl]-5-hydroxy-1-methyl-2-{2-
    • RALTEGRAVIR [MI]
    • Raltegravir; MK-0518
    • DB06817
    • Raltegravir (INN)
    • 518048-05-0 (free)
    • Tox21_113019
    • BRD-K05658747-237-01-1
    • A828788
    • Isentress(TM)
    • MFCD10698872
    • s2005
    • PB13312
    • [(5-methyl-1,3,4-oxadiazol-2-yl)formamido]propan-2-
    • Q421552
    • AKOS015902444
    • Raltegravir [USAN:INN]
    • NCGC00184997-01
    • GTPL11571
    • NS00015450
    • N-(4-fluorobenzyl)-5-hydroxy-1-methyl-2-(1-methyl-1-{[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino}ethyl)-6-oxo-1,6-di
    • 518048-05-0
    • AC-5261
    • SCHEMBL51817
    • yl}-6-oxo-1,6-dihydropyrimidine-4-carboxamide
    • SCHEMBL2112870
    • RALTEGRAVIR [EMA EPAR]
    • hydropyrimidine-4-carboxamide
    • MK-0518;N-[(4-Fluorophenyl)methyl]-1,6-dihydro-5-hydroxy-1-methyl-2-[1-methyl-1-[[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino]ethyl]-6-oxo-4-pyrimidinecarboxamide Potassium Salt
    • 4-Pyrimidinecarboxamide, N-((4-fluorophenyl)methyl)-1,6-dihydro-5-hydroxy-1-methyl-2-(1-methyl-1-(((5-methyl-1,3,4-oxadiazol-2-yl)carbonyl)amino)ethyl)-6-oxo-
    • NSC762522
    • AKOS032960305
    • N-[2-(4-{[(4-fluorophenyl)methyl]carbamoyl}-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)propan-2-yl]-5-methyl-1,3,4-oxadiazole-2-carboxamide
    • FT-0649660
    • (Z)-N-(2-(4-(((4-Fluorophenyl)(methyl)amino)(hydroxy)methylene)-1-methyl-5,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)propan-2-yl)-5-methyl-1,3,4-oxadiazole-2-carboxamide
    • RALTEGRAVIR (MART.)
    • N-(4-fluorobenzyl)-5-hydroxy-1-methyl-2-(2-(((5-methyl-1,3,4-oxadiazol-2-yl)carbonyl)amino)propan-2-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxamide
    • N-[(4-fluorophenyl)methyl]-5-hydroxy-1-methyl-2-{2-[(5-methyl-1,3,4-oxadiazol-2-yl)formamido]propan-2-yl}-6-oxo-1,6-dihydropyrimidine-4-carboxamide
    • BR164312
    • N-[2-[4-[(4-fluorophenyl)methylcarbamoyl]-5-hydroxy-1-methyl-6-oxopyrimidin-2-yl]propan-2-yl]-5-methyl-1,3,4-oxadiazole-2-carboxamide
    • CZFFBEXEKNGXKS-UHFFFAOYSA-N
    • SCHEMBL996804
    • NCGC00274066-01
    • A25486
    • RALTEGRAVIR [WHO-DD]
    • DTXCID5028586
    • Z1532717445
    • SMR003601806
    • RLT
    • MLS006011985
    • AKOS025149884
    • AB01566833_01
    • N-{2-[(4Z)-4-({[(4-FLUOROPHENYL)METHYL]AMINO}(HYDROXY)METHYLIDENE)-1-METHYL-5,6-DIOXOPYRIMIDIN-2-YL]PROPAN-2-YL}-5-METHYL-1,3,4-OXADIAZOLE-2-CARBOXAMIDE
    • L-000900612
    • L000900612
    • Raltegravir(MK-0518)
    • Raltegravir?
    • BRD-K05658747-001-02-9
    • BRD-K05658747-001-03-7
    • MDL: MFCD10698872
    • Inchi: 1S/C20H21FN6O5/c1-10-25-26-17(32-10)16(30)24-20(2,3)19-23-13(14(28)18(31)27(19)4)15(29)22-9-11-5-7-12(21)8-6-11/h5-8,28H,9H2,1-4H3,(H,22,29)(H,24,30)
    • InChI Key: CZFFBEXEKNGXKS-UHFFFAOYSA-N
    • SMILES: FC1C([H])=C([H])C(=C([H])C=1[H])C([H])([H])N([H])C(C1=C(C(N(C([H])([H])[H])C(C(C([H])([H])[H])(C([H])([H])[H])N([H])C(C2=NN=C(C([H])([H])[H])O2)=O)=N1)=O)O[H])=O

Computed Properties

  • Exact Mass: 444.15600
  • Monoisotopic Mass: 444.156
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 6
  • Complexity: 836
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 10
  • XLogP3: 1.1
  • Topological Polar Surface Area: 150

Experimental Properties

  • Color/Form: Powder
  • Density: 1.46 g/cm3
  • Melting Point: 122°C(decomposition)
  • Boiling Point: No data available
  • Flash Point: No data available
  • Refractive Index: 1.65
  • Solubility: biological extracorporealIn Vitro:DMSOsolubility≥ 100 mg/mL(225.01 mM)*"≥" means solublesoluble , but saturation unknownsolubilityunknown.
  • PSA: 152.24000
  • LogP: 1.69330
  • Vapor Pressure: No data available

Raltegravir Security Information

Raltegravir Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
DC Chemicals
DCAPI1581-250 mg
Raltegravir
518048-05-0
250mg
$750.0 2022-02-28
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R031854-5mg
Raltegravir (MK-0518),97%
518048-05-0 97%
5mg
¥36 2024-05-23
eNovation Chemicals LLC
Y0973997-1g
Raltegravir
518048-05-0 98%
1g
$800 2024-08-03
TRC
R100305-5mg
Raltegravir
518048-05-0
5mg
$ 138.00 2023-09-06
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R031854-10mg
Raltegravir (MK-0518),97%
518048-05-0 97%
10mg
¥57 2024-05-23
TRC
R100305-10mg
Raltegravir
518048-05-0
10mg
$ 215.00 2023-09-06
TRC
R100305-50mg
Raltegravir
518048-05-0
50mg
$ 385.00 2023-09-06
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
ARK-0016-1g
RALTEGRAVIR
518048-05-0 97%
1g
$180 2023-09-07
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
R129802-250mg
Raltegravir
518048-05-0 ≥97%
250mg
¥791.90 2023-09-01
ChemScence
CS-2396-10mg
Raltegravir
518048-05-0 98.13%
10mg
$132.0 2022-04-27

Additional information on Raltegravir

Raltegravir: A Comprehensive Overview

Raltegravir, also known by its CAS number 518048-05-0, is a potent antiviral agent that has revolutionized the treatment of human immunodeficiency virus (HIV) infection. As an integrase strand transfer inhibitor (INSTI), Raltegravir works by preventing the integration of viral DNA into the host genome, a critical step in the HIV life cycle. This mechanism makes it a cornerstone in modern antiretroviral therapy (ART), particularly for individuals with HIV-1 infection.

The development of Raltegravir marked a significant advancement in HIV treatment, offering a novel approach compared to traditional therapies targeting reverse transcriptase or protease enzymes. Its unique mechanism of action has been validated through extensive clinical trials, demonstrating high efficacy and a favorable safety profile. Recent studies have further highlighted its role in achieving viral suppression and improving patient outcomes, especially when used as part of combination therapy regimens.

One of the most notable aspects of Raltegravir is its ability to maintain efficacy even in the presence of resistance to other antiretroviral drugs. This characteristic underscores its importance as a salvage therapy for patients who have failed other treatment regimens. Additionally, advancements in drug delivery systems have enhanced the bioavailability and convenience of Raltegravir, making it more accessible for patients worldwide.

Recent research has explored the potential of Raltegravir in combination with other INSTIs or non-nucleoside reverse transcriptase inhibitors (NNRTIs) to optimize treatment regimens. These studies emphasize the drug's role in reducing viral load and preserving immune function, ultimately contributing to longer-term health outcomes for HIV patients. Furthermore, investigations into pharmacokinetic interactions have provided valuable insights into optimizing dosing schedules and minimizing adverse effects.

Another area of interest is the exploration of Raltegravir's potential beyond HIV treatment. Emerging studies suggest that its antiviral properties may have applications in combating other viral infections, such as hepatitis B or herpes simplex virus (HSV). While these applications are still under investigation, they highlight the versatility of Raltegravir and its broader implications in virology research.

In terms of safety, Raltegravir has been associated with a relatively low incidence of severe adverse effects compared to other antiretroviral agents. Common side effects include mild gastrointestinal disturbances and headache, which are generally well-tolerated by most patients. However, careful monitoring is required to address potential drug-drug interactions, particularly with medications metabolized through cytochrome P450 enzymes.

The ongoing evolution of Raltegravir continues to shape its role in HIV management. Recent clinical trials have focused on simplifying treatment regimens by combining Raltegravir with other antiretrovirals into fixed-dose combinations, enhancing adherence and reducing pill burden for patients. These innovations align with current trends toward personalized medicine and optimized therapeutic strategies.

In conclusion, Raltegravir (CAS No. 518048-05-0) stands as a testament to scientific innovation in virology and infectious disease management. Its unique mechanism of action, robust efficacy, and favorable safety profile have established it as a critical component of modern HIV treatment regimens. As research continues to uncover new applications and optimize its use, Raltegravir remains at the forefront of antiviral therapy, offering hope for improved outcomes for individuals living with HIV worldwide.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:518048-05-0)Raltegravir
A828788
Purity:99%
Quantity:5g
Price ($):488.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:518048-05-0)Raltegravir
sfd13441
Purity:99.9%
Quantity:200kg
Price ($):Inquiry